2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine
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Overview
Description
2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a piperidine ring, a pyridine ring, and a naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxolane-3-carbonyl intermediate, which is then reacted with piperidine to form the piperidin-4-yl derivative. This intermediate is subsequently coupled with a pyridin-4-yl derivative under specific reaction conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve high purity and yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, pyridine derivatives, and naphthyridine derivatives. Examples include:
Piperidine derivatives: Compounds with a piperidine ring, such as piperine and piperidine alkaloids
Pyridine derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine
Naphthyridine derivatives: Compounds with a naphthyridine core, such as quinolones and naphthyridine-based drugs
Uniqueness
What sets 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
oxolan-3-yl-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H24N4O2/c28-23(19-7-12-29-15-19)27-10-5-17(6-11-27)21-2-1-18-13-20(14-25-22(18)26-21)16-3-8-24-9-4-16/h1-4,8-9,13-14,17,19H,5-7,10-12,15H2 |
InChI Key |
YEEYUZPLGAIFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4)C(=O)C5CCOC5 |
Origin of Product |
United States |
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